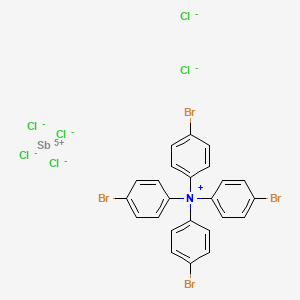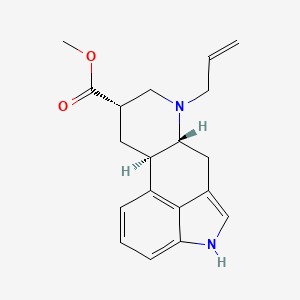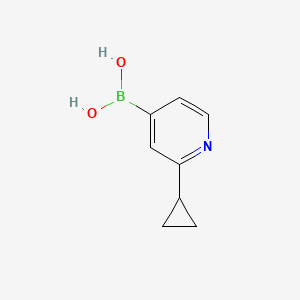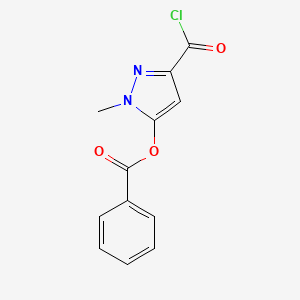
9-Fluorenone-D8
Overview
Description
9-Fluorenone-D8 is a derivative of 9-Fluorenone, which is a bright fluorescent yellow solid . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .
Molecular Structure Analysis
The molecular structure of 9-Fluorenone-D8 has been studied using various techniques such as X-ray, DFT, ESI+-MS, FT-IR, UV-Vis, and NMR methods . These studies have provided insights into the unique combination of chemical, structural, and optical properties of 9-Fluorenone-D8 .
Physical And Chemical Properties Analysis
9-Fluorenone-D8 has a molecular weight of 188.25 g/mol . It has a high second order NLO susceptibility, which makes it a key material for the development of the next generation integrated photonic circuits . It also has intriguing and tunable photo, as well as physico‐chemical properties .
Scientific Research Applications
Aqueous Redox Flow Batteries
9-Fluorenone-D8 has been used in the development of aqueous redox flow batteries . The molecular engineering of fluorenone enables the alcohol electro-oxidation needed for reversible ketone hydrogenation and dehydrogenation at room temperature without the use of a catalyst . This application is significant as it offers an environmentally benign, tunable, and safe route to large-scale energy storage .
Environmental Remediation of OPAHs
9-Fluorenone-D8 can be used in the environmental remediation of Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) . The formation of hydrogen bonds between cyclodextrins and 9-Fluorenone-D8 molecules can improve the solubility and stability of 9-Fluorenone-D8 in aqueous solution . This is achieved by reducing the intermolecular attractive forces between 9-Fluorenone-D8 molecules and enhancing the intermolecular interaction forces between 9-Fluorenone-D8 and water molecules .
Synthesis of Functionalized Fluorene Derivatives
9-Fluorenone-D8 can be used in the synthesis of functionalized fluorene derivatives . A boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
Safety and Hazards
Future Directions
Fluorenone molecular materials, including 9-Fluorenone-D8, provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications . They are regarded as key materials for the development of the next generation integrated photonic circuits . Future research directions for these fluorenone materials are also presented .
Mechanism of Action
Target of Action
9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science
Mode of Action
It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that 9-Fluorenone-D8 may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.
Biochemical Pathways
Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that 9-Fluorenone-D8 may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that 9-Fluorenone-D8 may have similar effects, although the presence of deuterium could potentially alter these effects.
Action Environment
It’s known that 9-fluorenone-d8 is stable under ambient conditions . This suggests that 9-Fluorenone-D8 may also be stable under a variety of environmental conditions.
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894068 | |
| Record name | 9-fluorenone-D8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the significance of using 9-Fluorenone-D8 in this research?
A1: 9-Fluorenone-D8, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)
![[1,2]Oxazolo[5,4-e][2,1,3]benzoxadiazole](/img/structure/B590764.png)


![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)




